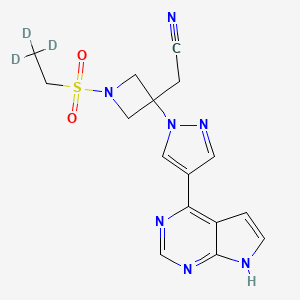
Baricitinib-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Baricitinib-d3 is a deuterated form of baricitinib, an orally available small-molecule inhibitor of Janus kinase 1 and Janus kinase 2. Baricitinib is primarily used to treat moderate to severe rheumatoid arthritis and has shown efficacy in other autoimmune diseases. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of baricitinib.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of baricitinib involves several key steps. The starting material, tert-butyl 3-oxoazetidine-1-carboxylate, is converted to intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile via the Horner–Emmons reaction. This intermediate undergoes deprotection of the N-Boc-group followed by a sulfonamidation reaction. The nucleophilic addition reaction is then carried out to afford the borate intermediate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene under reflux. Finally, the desired compound, baricitinib, is obtained by the Suzuki coupling reaction of 4-chloro-7-H-pyrrolo[2,3-d]pyrimidine with the borate intermediate .
Industrial Production Methods
The industrial production of baricitinib follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-performance liquid chromatography to ensure the purity of the final product and to identify and control impurities .
化学反応の分析
Types of Reactions
Baricitinib undergoes various chemical reactions, including:
Oxidation: Baricitinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert baricitinib to its reduced forms.
Substitution: Baricitinib can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving baricitinib include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of baricitinib. These derivatives are often studied for their potential therapeutic applications and pharmacological properties .
科学的研究の応用
Baricitinib-d3 is extensively used in scientific research to study the pharmacokinetics, metabolic pathways, and biological effects of baricitinib. Its applications include:
Chemistry: Used to study the chemical stability and reactivity of baricitinib under different conditions.
Biology: Employed in cellular and molecular biology studies to understand the interaction of baricitinib with cellular targets.
Medicine: Used in clinical research to evaluate the efficacy and safety of baricitinib in treating various autoimmune diseases.
作用機序
Baricitinib exerts its effects by inhibiting Janus kinase 1 and Janus kinase 2, which are intracellular enzymes involved in the signaling pathways of cytokines and growth factors. By inhibiting these kinases, baricitinib reduces the activity of pro-inflammatory cytokines, thereby attenuating inflammation and immune responses. The molecular targets of baricitinib include the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a crucial role in the pathogenesis of autoimmune diseases .
類似化合物との比較
Similar Compounds
Compounds similar to baricitinib include other Janus kinase inhibitors such as:
Tofacitinib: Inhibits Janus kinase 1 and Janus kinase 3.
Ruxolitinib: Selectively inhibits Janus kinase 1 and Janus kinase 2.
Upadacitinib: Selectively inhibits Janus kinase 1.
Filgotinib: Selectively inhibits Janus kinase 1.
Uniqueness of Baricitinib-d3
This compound is unique due to its deuterated form, which allows for more precise studies of the pharmacokinetics and metabolic pathways of baricitinib. The presence of deuterium atoms in place of hydrogen atoms can lead to differences in the metabolic stability and pharmacokinetic profile, making it a valuable tool in drug research and development .
特性
分子式 |
C16H17N7O2S |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
2-[3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-1-(2,2,2-trideuterioethylsulfonyl)azetidin-3-yl]acetonitrile |
InChI |
InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20)/i1D3 |
InChIキー |
XUZMWHLSFXCVMG-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])CS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
正規SMILES |
CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


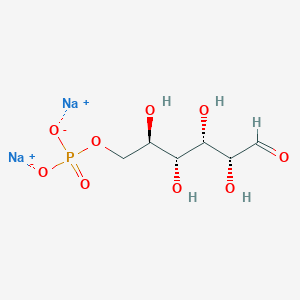
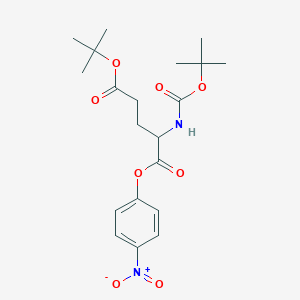
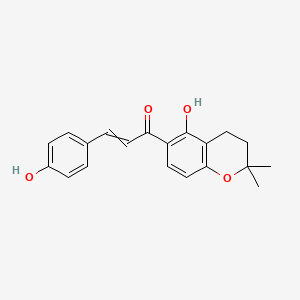
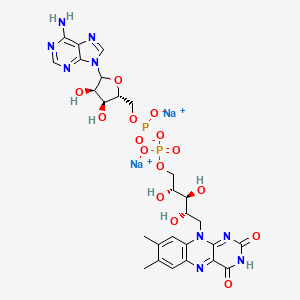

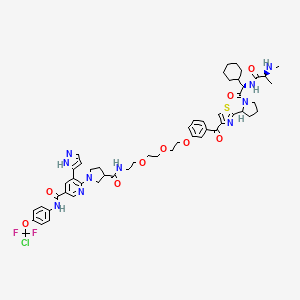
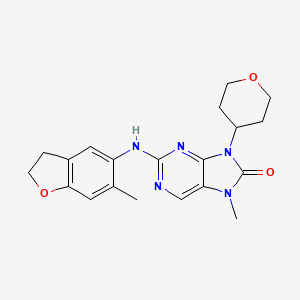
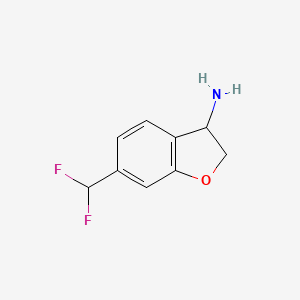
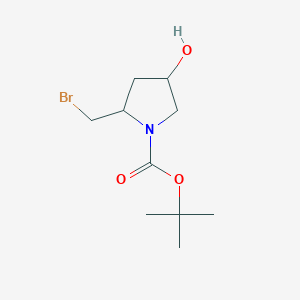
![tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B12429085.png)


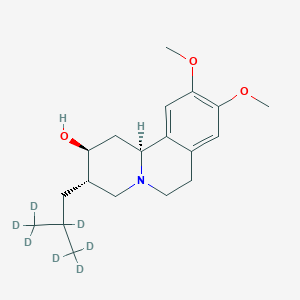
![4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol](/img/structure/B12429098.png)
